

Application Notes and Protocols: Acylation of Cyclohexanone via its Morpholine Enamine

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Compound of Interest

Compound Name: Morpholine, 4-(1-cyclohexen-1-yl)-

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Application Notes

The Stork enamine alkylation and acylation represents a cornerstone of modern organic synthesis, providing a mild and efficient method for the α -functionalization of carbonyl compounds.[1][2] This method circumvents issues commonly associated with direct enolate chemistry, such as the need for strong bases and the potential for poly-alkylation or acylation.[3] By converting a ketone, such as cyclohexanone, into its corresponding enamine, the α -carbon becomes sufficiently nucleophilic to react with a range of electrophiles, including acyl halides.[3][4]

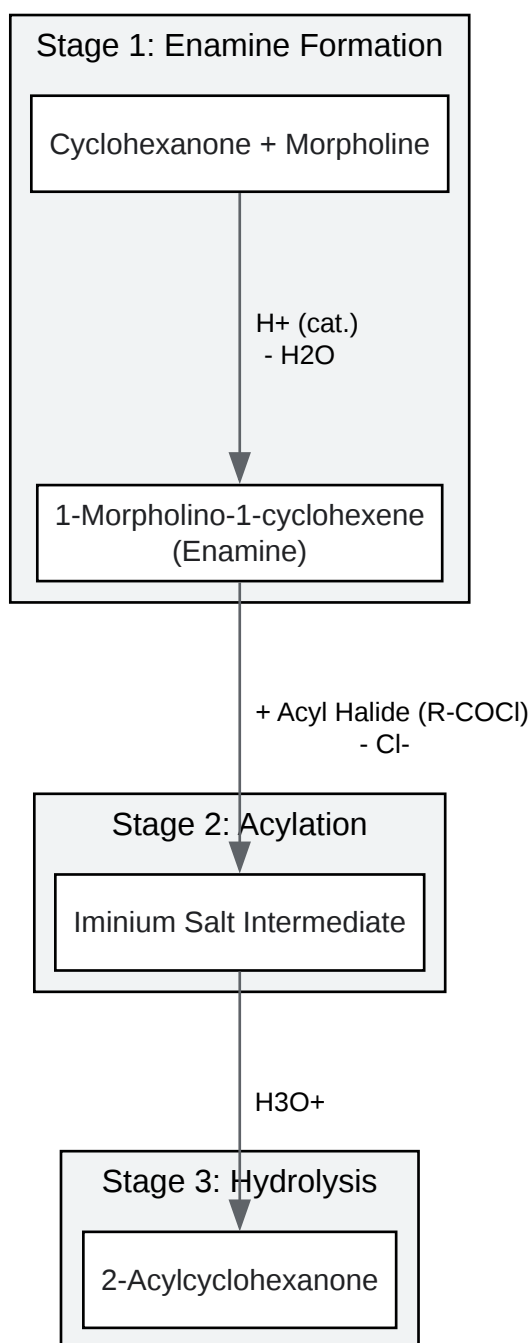
The process involves three key stages:

- **Enamine Formation:** Cyclohexanone is reacted with a secondary amine, typically morpholine, under acid catalysis to form 1-morpholino-1-cyclohexene.[5] This reaction is a condensation reaction, and the removal of water drives the equilibrium towards the enamine product.[5][6]
- **Acylation:** The enamine, acting as a nucleophile, attacks an acylating agent (e.g., an acyl halide or anhydride).[7][8] This forms an iminium salt intermediate.[4][8]
- **Hydrolysis:** The iminium salt is subsequently hydrolyzed with aqueous acid to yield the final β -dicarbonyl product, 2-acylcyclohexanone, and regenerates the morpholine.[5][8][9]

This methodology is particularly valuable in drug development and complex molecule synthesis for its reliability and selectivity in forming new carbon-carbon bonds to produce 1,3-dicarbonyl compounds.

Reaction Mechanism & Workflow

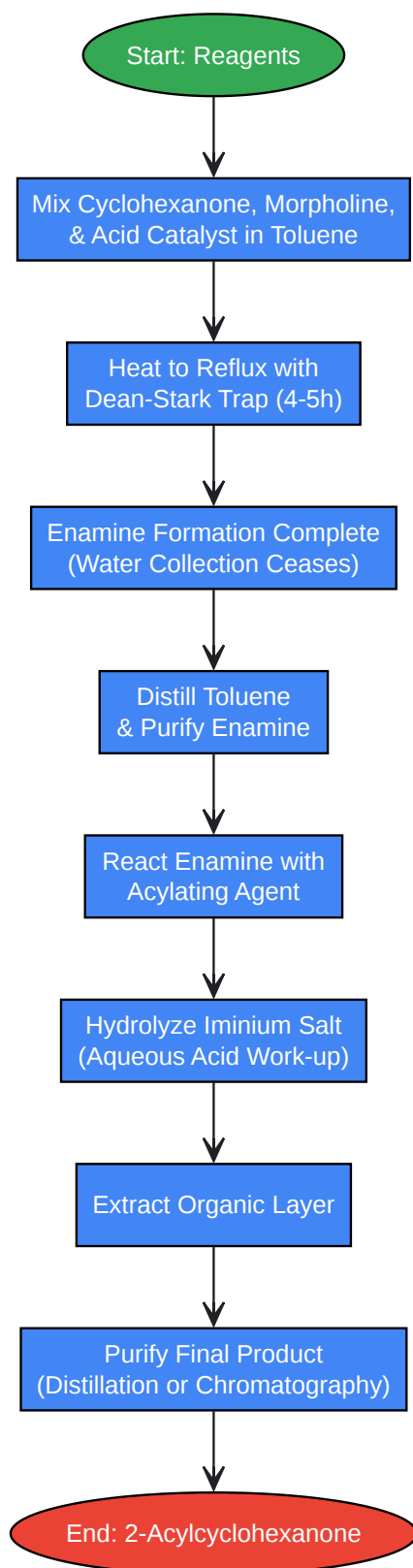
The overall transformation proceeds through the distinct steps of enamine formation, nucleophilic attack (acylation), and hydrolysis.



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Diagram 1. General mechanism for the acylation of cyclohexanone.

The experimental procedure follows a logical sequence from starting materials to the final purified product.



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Diagram 2. Experimental workflow for enamine-mediated acylation.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the key steps in the synthesis.

Reaction Stage	Reactants	Catalyst /Reagents	Solvent	Time (h)	Temperature	Yield (%)	Reference
Enamine Synthesis	Cyclohexanone, Morpholine	p-Toluenesulfonic acid	Toluene	4 - 5	Reflux	72 - 80%	[10]
Enamine Synthesis	Cyclohexanone, Morpholine	Zeolite H-Y	-	-	-	>95%	[11]
Acylation	1-Morpholino-1-cyclohexene, Acyl Halide	Triethylamine (optional)	Toluene/Dioxane	~24	Room Temp.	21 - 92%	[12]
In situ Acylation	Cyclohexanone, Morpholine, Acylating Agent	KSF Clay	Toluene	-	Reflux	Good-Excellent	[13]

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Toluene is flammable and toxic. Morpholine is corrosive. Acyl halides are corrosive and lachrymatory.

Protocol 1: Synthesis of 1-Morpholino-1-cyclohexene

This protocol is adapted from the procedure published in Organic Syntheses.[\[10\]](#)

Materials:

- Cyclohexanone (147 g, 1.50 mol)
- Morpholine (157 g, 1.80 mol)
- p-Toluenesulfonic acid monohydrate (1.5 g)
- Toluene (300 mL)
- 1-L round-bottom flask
- Dean-Stark apparatus or water separator
- Reflux condenser
- Distillation apparatus

Procedure:

- Combine cyclohexanone, morpholine, p-toluenesulfonic acid, and toluene in the 1-L round-bottom flask.[\[10\]](#)
- Attach the Dean-Stark apparatus and reflux condenser to the flask.
- Heat the mixture to a vigorous reflux. Water will begin to collect in the separator.
- Continue refluxing for 4-5 hours, or until water ceases to separate.[\[10\]](#)
- Allow the reaction mixture to cool to room temperature.
- Reconfigure the flask for distillation.

- Distill off the toluene at atmospheric pressure.
- Reduce the pressure and continue the distillation to collect the product. The fraction boiling at 118–120 °C / 10 mm Hg is 1-morpholino-1-cyclohexene.[10]
- The expected yield is 180–200 g (72–80%).[10] The product is a colorless liquid that is sensitive to moisture.[10]

Protocol 2: Acylation and Hydrolysis to 2-Acylcyclohexanone

This is a general procedure based on the Stork acylation reaction.[8][9]

Materials:

- 1-Morpholino-1-cyclohexene (0.1 mol, from Protocol 1)
- Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (0.1 mol)
- Anhydrous solvent (e.g., Toluene, Dioxane) (200 mL)
- Triethylamine (0.1 mol, optional, as an acid scavenger)
- 500 mL round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Hydrochloric acid (3 M)
- Water
- Separatory funnel
- Drying agent (e.g., anhydrous MgSO_4)

Procedure:

- Dissolve 1-morpholino-1-cyclohexene in 100 mL of the anhydrous solvent in the 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen). If using triethylamine, add it to this solution.
- Dissolve the acyl chloride in 100 mL of the anhydrous solvent and place it in the dropping funnel.
- Cool the enamine solution in an ice bath.
- Add the acyl chloride solution dropwise to the stirred enamine solution over 30 minutes.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction may be stirred for several hours to 24 hours to ensure completion.
[9]
- Hydrolysis: Add 50 mL of water to the reaction flask and fit a reflux condenser.
- Heat the mixture under reflux for 30-60 minutes to hydrolyze the iminium salt.[9]
- Cool the mixture to room temperature and transfer it to a separatory funnel containing 100 mL of water.
- Separate the layers. Wash the organic layer sequentially with 3 x 50 mL of 3 M HCl and then with 50 mL of water.[9]
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and remove the solvent under reduced pressure.
- The resulting crude 2-acylcyclohexanone can be purified by vacuum distillation or column chromatography.

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